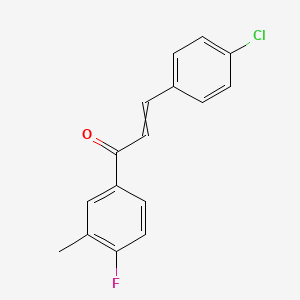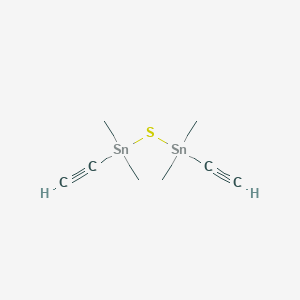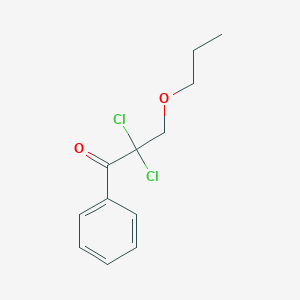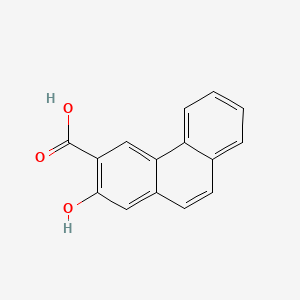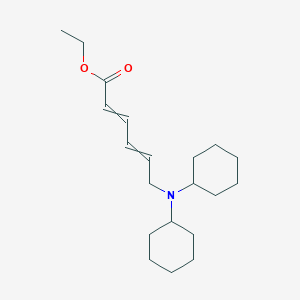
4-(Dodecyloxy)-N-(4-hydroxyphenyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dodecyloxy)-N-(4-hydroxyphenyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a dodecyloxy group, a hydroxyphenyl group, and a sulfonamide group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodecyloxy)-N-(4-hydroxyphenyl)benzene-1-sulfonamide typically involves the following steps:
Formation of the Dodecyloxy Group: The dodecyloxy group can be introduced through an etherification reaction, where dodecanol reacts with a suitable halogenated benzene derivative in the presence of a base.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where phenol reacts with a benzene derivative in the presence of a Lewis acid catalyst.
Formation of the Sulfonamide Group: The sulfonamide group can be introduced through a sulfonation reaction, where a suitable amine reacts with a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dodecyloxy)-N-(4-hydroxyphenyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to form amine derivatives.
Substitution: The dodecyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkoxides and amines.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Dodecyloxy)-N-(4-hydroxyphenyl)benzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials, such as polymers and surfactants.
Wirkmechanismus
The mechanism of action of 4-(Dodecyloxy)-N-(4-hydroxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The hydroxyphenyl group can interact with various receptors and signaling pathways, leading to biological effects such as antimicrobial and anti-inflammatory activities.
Vergleich Mit ähnlichen Verbindungen
4-(Dodecyloxy)-N-(4-hydroxyphenyl)benzene-1-sulfonamide can be compared with other similar compounds, such as:
4-(Dodecyloxy)-N-(4-methoxyphenyl)benzene-1-sulfonamide: Similar structure but with a methoxy group instead of a hydroxy group.
4-(Dodecyloxy)-N-(4-aminophenyl)benzene-1-sulfonamide: Similar structure but with an amino group instead of a hydroxy group.
4-(Dodecyloxy)-N-(4-nitrophenyl)benzene-1-sulfonamide: Similar structure but with a nitro group instead of a hydroxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
122013-39-2 |
|---|---|
Molekularformel |
C24H35NO4S |
Molekulargewicht |
433.6 g/mol |
IUPAC-Name |
4-dodecoxy-N-(4-hydroxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C24H35NO4S/c1-2-3-4-5-6-7-8-9-10-11-20-29-23-16-18-24(19-17-23)30(27,28)25-21-12-14-22(26)15-13-21/h12-19,25-26H,2-11,20H2,1H3 |
InChI-Schlüssel |
PCLCTXMFWNAZAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]-](/img/structure/B14305915.png)
![Methyl 8-[3-(3-oxooct-1-EN-1-YL)oxiran-2-YL]octanoate](/img/structure/B14305917.png)

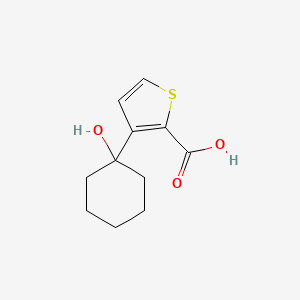
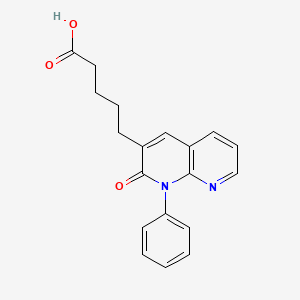
![[3-(Dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14305934.png)

![4-[(3-Hydroxypropyl)carbamoyl]-2-methoxyphenyl acetate](/img/structure/B14305946.png)
